molecular formula C7H4F2O2 B1451509 3,4-Difluoro-2-hydroxybenzaldehyde CAS No. 502762-95-0

3,4-Difluoro-2-hydroxybenzaldehyde

Katalognummer: B1451509
CAS-Nummer: 502762-95-0
Molekulargewicht: 158.1 g/mol
InChI-Schlüssel: ZIDMZOAQFCFSHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Difluoro-2-hydroxybenzaldehyde is a useful research compound. Its molecular formula is C7H4F2O2 and its molecular weight is 158.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3,4-Difluoro-2-hydroxybenzaldehyde (DFHBA) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula: C7H4F2O2
  • Molecular Weight: 162.1 g/mol
  • CAS Number: 45083269

Antimicrobial Properties

Research indicates that DFHBA exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for the development of new antimicrobial agents. The mechanism of action appears to involve the disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anti-inflammatory Effects

DFHBA has been studied for its anti-inflammatory properties. It inhibits pro-inflammatory cytokines and enzymes, which are critical in the inflammatory response. This activity suggests potential applications in treating inflammatory diseases such as arthritis and other chronic conditions .

Antioxidant Activity

The compound also shows promise as an antioxidant. Its ability to scavenge free radicals may contribute to its protective effects against oxidative stress-related diseases. This property is particularly relevant in the context of neurodegenerative diseases and cancer prevention .

The biological activity of DFHBA can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: DFHBA inhibits enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of inflammatory mediators.
  • Cell Membrane Interaction: The compound interacts with bacterial cell membranes, leading to increased permeability and cell lysis.
  • Antioxidant Pathways: DFHBA activates cellular antioxidant pathways, enhancing the expression of protective enzymes like superoxide dismutase (SOD) and catalase.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of DFHBA against Staphylococcus aureus and Escherichia coli. The results showed that DFHBA had a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating strong antibacterial properties.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32

Anti-inflammatory Research

In vitro studies have shown that DFHBA significantly reduces the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages. This reduction suggests its potential use in therapeutic applications for inflammatory diseases .

Toxicological Profile

While DFHBA shows promising biological activities, it is essential to consider its safety profile:

  • Skin Irritation: Causes skin irritation (H315).
  • Eye Damage: Causes serious eye damage (H318).
  • Acute Toxicity: The LD50 values indicate moderate toxicity levels, necessitating caution during handling .

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

1. Synthesis of Pharmaceutical Intermediates
DFHBA serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly phosphodiesterase inhibitors. For example, it is utilized in the preparation of roflumilast, a drug used for treating chronic obstructive pulmonary disease (COPD) and asthma. The synthesis involves nucleophilic substitution reactions that yield high product yields under optimized conditions .

2. Ligand Formation
DFHBA is employed in the synthesis of salen-type ligands, which are tetradentate ligands used in coordination chemistry. These ligands have applications in catalysis and materials science. Cobalt complexes derived from DFHBA exhibit reversible oxygen chemisorption and anticancer activity, highlighting their potential in drug development and environmental applications .

Material Science Applications

1. Semiconductor Materials
The compound is also significant in the field of semiconductors. DFHBA can be used to synthesize semiconducting materials that are crucial for electronic applications. Its fluorinated nature enhances the electronic properties of the resulting materials, making them suitable for use in organic electronics and photovoltaic devices .

2. Gas Storage
Due to its chemical structure, DFHBA can be incorporated into materials designed for gas storage applications. The unique properties imparted by fluorination allow for improved gas adsorption capabilities compared to non-fluorinated counterparts .

Case Studies

Study Application Findings
Study on Roflumilast SynthesisPharmaceutical IntermediateDFHBA was successfully synthesized with high yield using optimized nucleophilic substitution reactions, demonstrating its efficacy as a precursor for PDE4 inhibitors .
Synthesis of Cobalt-Salen ComplexesCoordination ChemistryCobalt complexes derived from DFHBA exhibited significant anticancer activity with an IC50 value of 50 µM, indicating potential therapeutic applications .
Development of Organic SemiconductorsMaterial ScienceDFHBA-based materials showed enhanced electronic properties suitable for organic photovoltaic applications, paving the way for more efficient solar cells .

Eigenschaften

IUPAC Name

3,4-difluoro-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2O2/c8-5-2-1-4(3-10)7(11)6(5)9/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDMZOAQFCFSHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50665406
Record name 3,4-Difluoro-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50665406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502762-95-0
Record name 3,4-Difluoro-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50665406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-difluoro-2-hydroxybenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 2,3-difluoro-6-(hydroxylmethyl)phenol (2.5 g, 15.62 mmol) in dichloromethane (20 mL) was added a suspension of DDQ (5.32 g, 23.43 mmol) in dichloromethane (10 mL) at −5-0° C. The reaction mixture was stirred at room temperature overnight. TLC indicated absence of starting material. Reaction mixture was filtered through a bed of celite and the filtrate was concentrated in vacuum. The crude compound was purified by column chromatography over silica gel using dichloromethane (100%) as eluent to give the aldehyde derivative (2 g, 83% yield) MS: m/z 157 (M+1).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
5.32 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Difluoro-2-hydroxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
3,4-Difluoro-2-hydroxybenzaldehyde
Reactant of Route 3
Reactant of Route 3
3,4-Difluoro-2-hydroxybenzaldehyde
Reactant of Route 4
Reactant of Route 4
3,4-Difluoro-2-hydroxybenzaldehyde
Reactant of Route 5
Reactant of Route 5
3,4-Difluoro-2-hydroxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
3,4-Difluoro-2-hydroxybenzaldehyde

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.